2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]acetohydrazide
Overview
Description
Preparation Methods
The synthesis of 2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]acetohydrazide typically involves the reaction of 4-fluorobenzaldehyde with thiosemicarbazide to form the thiazole ring, followed by acetylation to introduce the acetohydrazide group . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiazole ring, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include various substituted thiazoles and hydrazides .
Scientific Research Applications
2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]acetohydrazide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]acetohydrazide involves its interaction with various molecular targets and pathways. The thiazole ring in the compound is known to participate in biochemical pathways by acting as a ligand for certain enzymes and receptors . This interaction can lead to the modulation of enzyme activity or receptor signaling, resulting in various biological effects .
Comparison with Similar Compounds
2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]acetohydrazide can be compared with other similar compounds such as:
1,3,4-Thiadiazoles: These compounds also contain a thiazole ring and exhibit similar biological activities, including antimicrobial and anticancer properties.
1,2,4-Triazoles: These compounds are known for their antifungal and antibacterial activities and share structural similarities with thiazole derivatives.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorophenyl group, which can enhance its biological activity and specificity .
Properties
IUPAC Name |
2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3OS/c12-8-3-1-7(2-4-8)11-14-9(6-17-11)5-10(16)15-13/h1-4,6H,5,13H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHDVMLJEUVJHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)CC(=O)NN)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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